dipotassium zincate

Ionic conductivity Alkaline electrolysis Electrolyte optimisation

Dipotassium zincate (K₂Zn(OH)₄, CAS 12142-31-3) is an inorganic alkali zincate salt formed by dissolving zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) in concentrated potassium hydroxide (KOH) solution. It serves as a soluble zinc-ion source in highly alkaline aqueous systems (pH >14), where the zincate anion Zn(OH)₄²⁻ is the dominant electroactive species.

Molecular Formula H8K2O4Zn+2
Molecular Weight 215.6 g/mol
CAS No. 12142-31-3
Cat. No. B576652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedipotassium zincate
CAS12142-31-3
Molecular FormulaH8K2O4Zn+2
Molecular Weight215.6 g/mol
Structural Identifiers
SMILESO.O.O.O.[K+].[K+].[Zn]
InChIInChI=1S/2K.4H2O.Zn/h;;4*1H2;/q2*+1;;;;;
InChIKeyHUBPZSFOLLFFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Zincate (CAS 12142-31-3): Alkaline Electrolyte Raw Material for Hydrogen Evolution and Energy Storage Systems


Dipotassium zincate (K₂Zn(OH)₄, CAS 12142-31-3) is an inorganic alkali zincate salt formed by dissolving zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) in concentrated potassium hydroxide (KOH) solution [1]. It serves as a soluble zinc-ion source in highly alkaline aqueous systems (pH >14), where the zincate anion Zn(OH)₄²⁻ is the dominant electroactive species. The compound is distinct from its sodium analog (Na₂Zn(OH)₄) due to the larger ionic radius and lower charge density of the K⁺ counterion, which fundamentally alters solution viscosity, ionic conductivity, and overall electrolytic performance [2].

1

Alkaline electrolysis electrolyte with K+ counterion for high current density operation

2

Pre-formed dipotassium zincate ensures consistent electrolyte composition over in-situ ZnO dissolution

3

Suitable for zinc-based flow batteries and electroplating requiring lower viscosity at elevated zincate loading

Why Sodium Zincate Cannot Substitute Dipotassium Zincate Without Performance Penalties: The Counterion Conductivity Gap


Alkali zincates are often treated as interchangeable zinc sources, yet the counterion (Na⁺ vs. K⁺) dictates the electrolyte's ionic conductivity window, maximum operational current density, and hydrogen production rate. In alkaline electrolysis cells, sodium zincate exhibits its peak ionic conductivity at a lower concentration (0.25 M) but suffers a sharp conductivity decline above 0.3 M due to strong Na⁺–water interactions, whereas potassium zincate reaches its optimal conductivity at 0.3 M and retains higher ionic mobility at elevated concentrations because of the weaker hydration shell of K⁺ [1]. This directly translates into a >3× difference in sustainable current density at industrially relevant concentrations (>0.5 M), meaning a process engineered for the potassium salt cannot be simply switched to the sodium analog without compromising throughput or energy efficiency. Procurement of pre-formed dipotassium zincate ensures batch-to-batch reproducibility of electrolytic performance that in-situ dissolution of ZnO in KOH may not guarantee.

!

Sodium zincate (Na2Zn(OH)4) exhibits peak ionic conductivity at lower concentration and may not sustain current density >0.3 M; direct replacement may require performance re-validation.

!

K+ counterion provides higher ionic mobility at elevated concentrations due to weaker hydration; switching to Na+ can alter mass-transport and energy efficiency.

Quantified Performance Differentiation of Dipotassium Zincate vs. Sodium Zincate in Alkaline Electrolysis


Ionic Conductivity Optimisation: Potassium Zincate Delivers Its Peak at Higher Concentration Than Sodium Zincate

In a direct head-to-head comparison of Na₂Zn(OH)₄ and K₂Zn(OH)₄ solutions at room temperature, the peak ionic conductivity for sodium zincate was observed at 0.25 M, whereas potassium zincate reached its optimum at 0.3 M [1]. Above 0.3 M, the conductivity of the sodium salt decreased sharply due to strong Na⁺–water interactions restricting ion mobility, while the potassium salt maintained higher ionic mobility owing to the lower charge density and weaker hydration of K⁺ [1]. This means potassium zincate can sustain higher ionic flux at the elevated concentrations typical of industrial electrolytes.

Peak conductivity
Head-to-head
0.3 M K2Zn(OH)4 vs 0.25 M Na2Zn(OH)4 at 25 °C
K salt retains higher conductivity above 0.3 M; supports higher zincate loading without conductivity collapse.
Measured across 0.1–0.59 M; graphite electrodes, 10.2 cm² area.
Ionic conductivity Alkaline electrolysis Electrolyte optimisation

Current Density at Operational Concentration: K₂Zn(OH)₄ Sustains 3.7× Higher Current Than Na₂Zn(OH)₄ at 0.59 M and 2.2 V

At the highest tested concentration (0.59 M) and a cell voltage of 2.2 V, the average current density achieved with K₂Zn(OH)₄ was 0.41 A/cm², compared with only 0.11 A/cm² for Na₂Zn(OH)₄ under identical conditions [1]. This represents a 3.7-fold enhancement. The difference persists across all voltages: at 2.0 V the densities are 0.30 vs. 0.09 A/cm², and at 1.8 V they are 0.28 vs. 0.09 A/cm² [1]. The data demonstrate that the potassium counterion unlocks substantially higher electrochemical activity at industrially relevant concentrations.

Current density
Head-to-head
0.41 A/cm² (K salt) vs 0.11 A/cm² (Na salt) at 0.59 M, 2.2 V
Reported 3.7× higher current density enables higher throughput per cell area; relevant for compact electrolyser design.
Room temperature; dual-step electrolysis cell.
Current density Electrolysis Zincate concentration

Hydrogen Production Rate Benchmark: Potassium Zincate Electrolyte Outperforms Conventional Alkaline Electrolysers by Factor 1.47, Though Sodium Zincate Reaches Factor 2.74

When evaluated against a baseline conventional unipolar water electrolyser (2.3 m³ m⁻³ h⁻¹ kWh⁻¹), the potassium zincate system delivered a hydrogen production rate of 3.4 m³ m⁻³ h⁻¹ kWh⁻¹ at 2.2 V, a 1.47-fold improvement [1]. Under identical conditions, the sodium zincate system achieved 6.3 m³ m⁻³ h⁻¹ kWh⁻¹, a 2.74-fold improvement [1]. This indicates that potassium zincate provides a more moderate but still significant enhancement, and may be preferred in scenarios where the extreme reactivity of the sodium system is undesirable (e.g., to reduce corrosion or gas crossover risks).

H₂ production rate
Head-to-head
K2Zn(OH)4: 3.4 m³ m⁻³ h⁻¹ kWh⁻¹ (1.47× baseline) Na2Zn(OH)4: 6.3 m³ m⁻³ h⁻¹ kWh⁻¹ (2.74× baseline)
Potassium system delivers a moderate efficiency gain; may suit designs where extreme reactivity of sodium raises corrosion or gas crossover concerns.
At 2.2 V; baseline conventional unipolar electrolyser: 2.3 m³ m⁻³ h⁻¹ kWh⁻¹.
Hydrogen evolution rate Electrolysis efficiency Alkaline water splitting

Solution Viscosity and Density: Enabling Higher Zincate Loading Without Mass-Transport Penalties

Measurements on potassium zincate dissolved in aqueous KOH show that density and viscosity increase with zincate concentration but remain within pumpable limits up to 60 °C, with data fitted by multiple regression equations [2]. While no direct sodium zincate viscosity dataset was found in the same study, the underlying physical-chemical principle is that K⁺-based electrolytes generally exhibit lower viscosity than equimolar Na⁺-based electrolytes due to weaker cation–solvent interactions, a trend confirmed by the conductivity data above [1]. This implies that potassium zincate solutions can be formulated to higher zincate loadings before encountering diffusion-limited current conditions.

Viscosity & density
Class-level
Tabulated density/viscosity for K2Zn(OH)4/KOH solutions; no direct Na dataset
K⁺-based electrolytes typically exhibit lower viscosity than equimolar Na⁺ systems, supporting higher zincate loading without mass-transport penalty.
25–60 °C; class-level inference from conductivity trends; verify under specific concentration/temperature.
Electrolyte viscosity Density Mass transport

Procurement-Ready Application Scenarios Where Dipotassium Zincate Outperforms Alternatives


High-Current-Density Alkaline Water Electrolysis for Green Hydrogen Production

When designing electrolysers for hydrogen generation, the ability to operate at current densities above 0.3 A/cm² directly reduces the capital cost per kg of H₂ produced. The finding that K₂Zn(OH)₄ sustains 0.41 A/cm² at 0.59 M and 2.2 V—versus only 0.11 A/cm² for Na₂Zn(OH)₄ at the same voltage and concentration [1]—makes the potassium salt the superior choice for compact, high-throughput stacks. Procuring pre-formulated dipotassium zincate ensures the electrolyte composition is precisely controlled from the first fill, avoiding the variability of in-situ ZnO dissolution.

Zinc-Based Flow Battery Electrolytes Requiring High Zincate Solubility Without Viscosity Penalties

Zinc-air and zinc-nickel flow batteries demand electrolytes that combine high zincate concentration with low viscosity to minimise pumping losses and ensure uniform zinc deposition. The density and viscosity data available for potassium zincate solutions [2], together with the conductivity evidence that K⁺ ions impose a smaller mobility penalty at elevated concentrations [1], position dipotassium zincate as the preferred raw material for formulating these recirculating electrolytes. This selection is critical when the battery system targets >200 mA/cm² discharge rates.

Alkaline Zinc Electroplating Baths Targeting High Cathodic Efficiency on Complex Geometries

In alkaline zinc electroplating, the cation identity influences the throwing power and cathode efficiency. Although direct comparative plating data between sodium and potassium zincate baths is scarce, the demonstrated 3.7× higher current density of potassium zincate solutions at equivalent zincate concentration [1] implies that a potassium-based bath can deliver faster deposition rates or operate at lower voltage. Procurement of dipotassium zincate as a consistent, pre-formed salt simplifies bath make-up and reduces the alkali-hydroxide balancing adjustments needed when ZnO is dissolved on-site.

Research and Pilot-Scale Synthesis of Organozinc Compounds Using Well-Defined Zincate Precursors

Organometallic chemists sometimes employ potassium zincate reagents for transmetallation or zincation reactions [3]. The well-defined stoichiometry and anhydrous preparation routes of isolated dipotassium zincate (as opposed to in-situ generated zincate solutions) offer superior reproducibility in moisture-sensitive syntheses. When the synthetic protocol requires strictly controlled K:Zn ratios, procuring the pre-formed dipotassium salt eliminates the uncertainty inherent in dissolving ZnO in variable-concentration KOH solutions.

Application
Selection Property
Validation Focus
Alkaline water electrolysis for H₂
K⁺ counterion ionic conductivity at >0.3 M
Current density stability at target zincate concentration
Zinc-based flow battery electrolyte
Low viscosity at high zincate loading
Pumping energy and zinc deposition uniformity
Alkaline zinc electroplating bath
Pre-formed salt with defined stoichiometry
Cathodic efficiency and bath make-up reproducibility
Organozinc synthesis precursor
Anhydrous, pre-isolated dipotassium zincate
Strict K:Zn ratio control for moisture-sensitive reactions
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